(Z)-2-(4-(5-(1-methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-(4-(5-(1-methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indolinone moiety, a thioxothiazolidinone ring, and a phenylacetic acid group. Its intricate molecular architecture makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-(5-(1-methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indolinone Moiety: This step involves the cyclization of an appropriate precursor to form the indolinone structure.
Synthesis of the Thioxothiazolidinone Ring: This step involves the reaction of a thioamide with a carbonyl compound to form the thioxothiazolidinone ring.
Coupling Reaction: The indolinone and thioxothiazolidinone intermediates are coupled together using a suitable coupling reagent, such as a carbodiimide.
Introduction of the Phenylacetic Acid Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indolinone moiety.
Reduction: Reduction reactions can occur at the thioxothiazolidinone ring.
Substitution: The phenylacetic acid group can participate in various substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation Products: Oxidized derivatives of the indolinone moiety.
Reduction Products: Reduced derivatives of the thioxothiazolidinone ring.
Substitution Products: Various substituted phenylacetic acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(4-(5-(1-methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetic acid is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology
In biological research, this compound is investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, this compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In industrial applications, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (Z)-2-(4-(5-(1-methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-(4-(5-(1-methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)propionic acid
- (Z)-2-(4-(5-(1-methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)butyric acid
Uniqueness
Compared to similar compounds, (Z)-2-(4-(5-(1-methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetic acid is unique due to its specific molecular structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-[4-[(5Z)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]phenyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O4S2/c1-21-14-5-3-2-4-13(14)16(18(21)25)17-19(26)22(20(27)28-17)12-8-6-11(7-9-12)10-15(23)24/h2-9H,10H2,1H3,(H,23,24)/b17-16- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFERIEWTJLRUSX-MSUUIHNZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)C4=CC=C(C=C4)CC(=O)O)C1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)C4=CC=C(C=C4)CC(=O)O)/C1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.